molecular formula C11H24N2O B3357282 6-(4-Methylpiperazin-1-yl)hexan-1-ol CAS No. 71851-55-3

6-(4-Methylpiperazin-1-yl)hexan-1-ol

Cat. No.: B3357282
CAS No.: 71851-55-3
M. Wt: 200.32 g/mol
InChI Key: HSOCLOZTHJZAPA-UHFFFAOYSA-N
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Description

6-(4-Methylpiperazin-1-yl)hexan-1-ol is an organic compound with the molecular formula C₁₁H₂₄N₂O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its versatile applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylpiperazin-1-yl)hexan-1-ol typically involves the reaction of 4-methylpiperazine with 6-bromo-1-hexanol. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylpiperazin-1-yl)hexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-(4-Methylpiperazin-1-yl)hexan-1-one.

    Reduction: Formation of 6-(4-Methylpiperazin-1-yl)hexan-1-amine.

    Substitution: Formation of 6-(4-Methylpiperazin-1-yl)hexyl halides or esters.

Scientific Research Applications

6-(4-Methylpiperazin-1-yl)hexan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Methylpiperazin-1-yl)hexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine ring can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Methylpiperazin-1-yl)hexan-1-amine
  • 6-(4-Methylpiperazin-1-yl)hexan-1-one
  • 4-Methylpiperazine

Uniqueness

6-(4-Methylpiperazin-1-yl)hexan-1-ol is unique due to its specific structural features, such as the presence of both a piperazine ring and a hydroxyl group. This combination allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

6-(4-methylpiperazin-1-yl)hexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O/c1-12-7-9-13(10-8-12)6-4-2-3-5-11-14/h14H,2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOCLOZTHJZAPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623482
Record name 6-(4-Methylpiperazin-1-yl)hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71851-55-3
Record name 6-(4-Methylpiperazin-1-yl)hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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